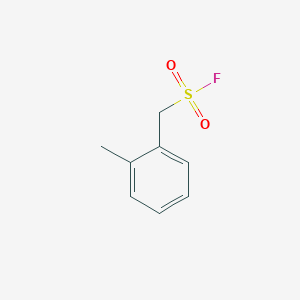

(2-Methylphenyl)methanesulfonyl fluoride

Description

(2-Methylphenyl)methanesulfonyl fluoride is an organosulfur compound characterized by a sulfonyl fluoride group (-SO₂F) attached to a methyl-substituted phenyl ring. Its molecular formula is C₈H₉FO₂S, with a molecular weight of 204.27 g/mol.

This compound is of interest in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry (), where sulfonyl fluorides react with nucleophiles to form stable linkages. Its aryl group may modulate electronic and steric effects, impacting reactivity in polymer chemistry or drug design.

Properties

Molecular Formula |

C8H9FO2S |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2-methylphenyl)methanesulfonyl fluoride |

InChI |

InChI=1S/C8H9FO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 |

InChI Key |

YHCDVIGBNCWCOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)methanesulfonyl fluoride typically involves the reaction of 2-methylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-Methylphenylmethanol+Methanesulfonyl chloride→(2-Methylphenyl)methanesulfonyl fluoride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining the reaction conditions and monitoring the progress of the reaction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic displacement with amines, alcohols, and thiols. For example:

Reaction with Amines :

Reaction with Alcohols :

Kinetic Data :

-

Methanesulfonyl fluoride (structurally analogous) reacts with acetylcholinesterase at a second-order rate constant of (free enzyme) and (substrate-bound enzyme) .

Cross-Coupling and Olefination

Inspired by methanedisulfonyl fluoride chemistry, (2-methylphenyl)methanesulfonyl fluoride may participate in Horner–Wadsworth–Emmons-like olefination. This involves:

-

Carbanion Formation : Base deprotonation generates a sulfonyl-stabilized carbanion.

-

Cyclization-Fragmentation : Forms a four-membered ring intermediate, releasing β-arylethenesulfonyl fluorides .

Example Reaction :

Key Insight : Electron-rich aldehydes favor Knoevenagel condensation pathways, yielding unsaturated disulfonyl fluorides .

Hydrolysis and Stability

The compound hydrolyzes in aqueous media, though slower than sulfonyl chlorides. Hydrolysis produces methanesulfonic acid and hydrogen fluoride:

Stability Factors :

-

pH Sensitivity : Stable under anhydrous, acidic conditions but hydrolyzes rapidly in basic solutions.

-

Thermal Decomposition : Degrades at elevated temperatures, releasing sulfur oxides (SO) and fluorides .

Biological Interactions and Enzyme Inhibition

This compound irreversibly inhibits acetylcholinesterase (AChE) via sulfonylation of the catalytic serine residue (Ser200) :

| Parameter | Value |

|---|---|

| Inhibition Efficiency | 80–90% in brain tissue |

| LCt (rats) | 1–1.2 ppm (7 hr) |

| Accelerator Effect (BTA) | 2× rate increase |

Mechanism :

-

Electrophilic Attack : Sulfonyl fluoride reacts with Ser200-OH.

-

Transition State Stabilization : Tetrahedral intermediate stabilized by AChE’s oxyanion hole.

-

Irreversible Adduct Formation : Stable sulfonylated enzyme .

Comparative Reactivity with Analogues

| Compound | Reactivity | Toxicity |

|---|---|---|

| Methanesulfonyl fluoride | Higher electrophilicity | Severe (LCt ~1 ppm) |

| Phenylmethanesulfonyl fluoride | Reduced enzyme affinity | Moderate |

| This Compound | Balanced reactivity and selectivity | Lower peripheral toxicity |

Structural Influence : The 2-methylphenyl group enhances lipid solubility, improving blood-brain barrier penetration compared to simpler analogues .

Scientific Research Applications

(2-methylphenyl)methanesulfonyl chloride, also known as (2-methylphenyl)methanesulfonyl fluoride, has a variety of applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

(2-methylphenyl)methanesulfonyl chloride :

- Chemistry It is used as a reagent for synthesizing sulfonamide and sulfonate derivatives, important intermediates in organic synthesis.

- Biology It modifies biomolecules like proteins and peptides to introduce sulfonyl groups for functionalization.

- Medicine It helps synthesize pharmaceutical compounds, especially those with sulfonamide moieties known for their antibacterial and anti-inflammatory properties.

- Industry It is used to produce dyes, agrochemicals, and other specialty chemicals.

Biological Applications

- Medicinal Chemistry It is used in developing pharmaceuticals, specifically for synthesizing sulfonamide drugs.

- Biochemical Research It serves as a tool for studying protein interactions and enzyme mechanisms.

Chemical Reactions

(2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions:

- Substitution Reactions It reacts with nucleophiles like amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

- Elimination Reactions It undergoes elimination reactions to form sulfene intermediates, which can further react with nucleophiles.

Reagents and Conditions

Common reagents and conditions include:

- Nucleophiles Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

- Solvents Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

- Catalysts Bases such as pyridine or triethylamine are often used to facilitate the reactions.

Major Products Formed

The major products formed include:

- Sulfonamides Formed by reaction with amines.

- Sulfonate Esters Formed by reaction with alcohols.

- Sulfonate Thioesters Formed by reaction with thiols.

Case Studies

- Enzyme Inhibition Research has demonstrated that this compound can inhibit specific enzymes by modifying their active sites. A study involving phospholipase A2 (PLA2) showed that sulfonylation could alter the enzyme's activity, impacting inflammatory pathways critical in various diseases.

- Antimicrobial Activity Derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria in a comparative study. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Activity Type | Target Molecule | Effect |

|---|---|---|

| Enzyme Inhibition | Phospholipase A2 | Reduced activity |

| Antimicrobial | Various bacterial strains | MIC values ranging from 46.9–93.7 μg/mL |

| Protein Modification | Various proteins | Altered function |

Structural Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in the mechanism of action include the formation of stable sulfonyl-enzyme complexes, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Methanesulfonyl Fluoride (MSF)

Structure : CH₃SO₂F

Molecular Weight : 98.1 g/mol ()

Key Properties :

- Reactivity : MSF is a benchmark SuFEx reagent, reacting rapidly with amines and alcohols (). It forms a sulfonyl-enzyme complex with acetylcholinesterase, acting as an irreversible inhibitor ().

- Toxicity : Acute exposure causes severe neurotoxicity (headache, convulsions) due to cholinesterase inhibition (). Chronic effects are less studied, but it is classified as highly toxic ().

- Applications : Used in Alzheimer’s research as a CNS-selective cholinesterase inhibitor ().

Comparison :

- Reactivity : The electron-withdrawing aryl group may reduce electrophilicity at the sulfur center, slowing SuFEx reactions relative to MSF.

(2-Chlorophenyl)methanesulfonyl Fluoride

Structure : C₆H₄Cl-CH₂SO₂F

Molecular Weight : 208.64 g/mol ()

Key Properties :

- Synthesis : Likely prepared via fluorination of the corresponding sulfonyl chloride.

- Applications : Used in organic synthesis; the chloro substituent may enhance stability or alter reactivity in nucleophilic substitutions.

Comparison :

- Electrophilicity : The electron-withdrawing Cl substituent could increase the sulfonyl fluoride’s reactivity compared to the methyl-substituted derivative.

- Toxicity : Chlorinated aryl groups often confer higher environmental persistence, though specific data are lacking.

(4-Carbamimidoylphenyl)methanesulfonyl Fluoride

Structure : C₆H₃(NHC(NH₂))-CH₂SO₂F

Molecular Weight : 216.24 g/mol ()

Key Properties :

- Functionality : The carbamimidoyl group (-C(NH)NH₂) introduces hydrogen-bonding capacity, useful in drug design for target binding.

Comparison :

- Bioactivity : The polar carbamimidoyl group may enhance interactions with enzymes or receptors, contrasting with the hydrophobic 2-methylphenyl group.

Trifluoromethanesulfonyl Fluoride (Triflyl Fluoride)

Structure : CF₃SO₂F

Molecular Weight : 148.08 g/mol ()

Key Properties :

Comparison :

- Electrophilicity : The CF₃ group enhances reactivity over aryl-substituted derivatives, making triflyl fluoride more suitable for industrial-scale SuFEx chemistry.

- Environmental Impact : Triflyl fluoride’s synthesis involves hazardous intermediates (e.g., methanesulfonyl chloride), contributing significantly to lifecycle impacts ().

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| (2-Methylphenyl)methanesulfonyl fluoride | C₈H₉FO₂S | 204.27 | Not explicitly listed | 2-methylphenyl |

| Methanesulfonyl fluoride | CH₃FO₂S | 98.1 | 558-25-8 | Methyl |

| (2-Chlorophenyl)methanesulfonyl fluoride | C₇H₆ClFO₂S | 208.64 | 1384429-15-5 | 2-chlorophenyl |

| Trifluoromethanesulfonyl fluoride | CF₃SO₂F | 148.08 | 420-61-9 | Trifluoromethyl |

Biological Activity

(2-Methylphenyl)methanesulfonyl fluoride, a sulfonyl fluoride derivative, has gained attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This compound's structure significantly influences its biological properties, making it a subject of interest for therapeutic applications, especially in neuropharmacology.

Chemical Structure and Properties

- Molecular Formula : C8H9FO2S

- Molecular Weight : 194.22 g/mol

- Structure : Contains a sulfonyl fluoride group attached to a 2-methylphenyl moiety.

This structural configuration allows for specific interactions with biological targets, primarily AChE, which is crucial for neurotransmitter regulation in the nervous system.

The primary mechanism of action for this compound involves the inhibition of AChE. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter essential for various physiological functions, including muscle contraction and cognitive processes.

- Target : Acetylcholinesterase (AChE)

- Mode of Action : Acts as a potent inhibitor, leading to increased levels of acetylcholine in synaptic clefts.

- Biochemical Pathways : The inhibition affects cholinergic signaling pathways, which can enhance cognitive functions and muscle activity.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, focusing on its AChE inhibitory effects and potential therapeutic applications.

Inhibition Studies

- In vitro assays have demonstrated that this compound effectively inhibits AChE with a competitive inhibition profile.

- The compound significantly increases acetylcholine concentration in neuronal cultures, suggesting its utility in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Research indicates that the biological activity of this compound is comparable to other sulfonyl fluoride derivatives. For instance:

- Comparative Studies : Similar compounds exhibit varying degrees of AChE inhibition based on their structural positioning. For example, (4-Methylphenyl)methanesulfonyl fluoride has been shown to have different selectivity and potency compared to its positional isomers.

- Therapeutic Implications : Due to its ability to enhance cholinergic signaling, this compound could be beneficial in managing conditions characterized by cholinergic dysfunction.

Data Summary

| Compound Name | AChE Inhibition | Therapeutic Potential | Structural Notes |

|---|---|---|---|

| This compound | High | Alzheimer's Disease | Positional isomerism affects activity |

| (4-Methylphenyl)methanesulfonyl fluoride | Moderate | Cognitive Enhancements | Different selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.